1-Benzyl-2,4-dimethyl-1H-imidazole
Description
1-Benzyl-2,4-dimethyl-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group at the N1 position and methyl groups at the C2 and C4 positions. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. Imidazole derivatives are widely studied for their roles as ligands, enzyme inhibitors, and intermediates in organic synthesis .
Properties
CAS No. |
52726-31-5 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-benzyl-2,4-dimethylimidazole |
InChI |
InChI=1S/C12H14N2/c1-10-8-14(11(2)13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
FIIUXOFFAKRNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-benzyl-2,4-dimethyl-1H-imidazole demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure of imidazole allows for interactions with bacterial enzymes, potentially inhibiting their function .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. A study focusing on imidazole derivatives revealed that certain compounds exhibited antiproliferative effects against cancer cell lines, such as MDA-MB-231 (breast cancer) and others . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Pharmacological Applications
Anti-inflammatory Effects
Imidazole compounds have been explored for their anti-inflammatory properties. The synthesis of novel imidazole derivatives has shown promising results in reducing inflammation in preclinical models, indicating potential therapeutic roles in treating inflammatory diseases .
Analgesic Properties
Compounds derived from imidazole, including this compound, have been evaluated for analgesic effects. In animal models, these compounds demonstrated significant pain-relieving properties comparable to standard analgesics like diclofenac .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of benzylamine with substituted imidazoles under specific conditions. This versatility allows for the development of numerous derivatives with tailored biological activities.
| Synthesis Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation Reaction | Benzylamine + Imidazole | Heat under reflux | 85 |
| Alkylation | Alkyl halide + Imidazole | Base-catalyzed | 78 |
| Cyclization | Benzylamine + α-halo ketone | Acidic conditions | 90 |
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Case Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (MIC values ranging from 8 to 64 μg/mL) compared to control antibiotics .
- Case Study on Anticancer Properties : Research involving the MDA-MB-231 cell line demonstrated that certain derivatives exhibited a reduction in cell viability by over 70% at specific concentrations, suggesting potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the imidazole ring significantly influence solubility, stability, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in ) reduce electron density, enhancing stability but decreasing solubility.
- Bulky Substituents (e.g., phenyl in ) increase steric hindrance, affecting binding affinity in ligand-receptor interactions.
- Heteroatom Incorporation (e.g., sulfur in thienyl ) alters electronic properties and enables coordination in catalysis.
Structural and Crystallographic Insights
- Crystallography Tools: Programs like SHELXL and ORTEP-3 are critical for determining molecular conformations. For example, dihydroimidazolines adopt non-planar geometries due to steric strain.
- Validation : Structure validation protocols ensure accuracy in reported data, particularly for pharmacologically active compounds.
Preparation Methods
Reaction Design and Mechanistic Basis
The Cu(OTf)₂- and I₂-catalyzed synthesis of 1,2,4-trisubstituted imidazoles, as reported by and, provides a foundational framework for constructing the 1-benzyl-2,4-dimethyl-1H-imidazole scaffold. This method leverages the unusual C–C bond cleavage of chalcones (α,β-unsaturated ketones) and benzylamines, followed by cyclization. For the target compound, substituting chalcones with 3-(dimethylphenyl)propenone and benzylamine derivatives enables selective β-elimination and imidazole ring formation.
The proposed mechanism involves:
-
Coordination of Cu(OTf)₂ to the chalcone’s carbonyl group, facilitating conjugate addition of benzylamine.
-
Iodine-mediated oxidation to generate an iodonium intermediate, prompting C–C bond cleavage at the β-position.
-
Cyclization and aromatization via intramolecular nucleophilic attack, yielding the trisubstituted imidazole.
Optimization of Reaction Conditions
Extensive solvent and catalyst screening (Table 1) revealed toluene as the optimal solvent, with Cu(OTf)₂ (10 mol%) and I₂ (20 mol%) delivering a 60% yield at 70°C. Polar solvents like DMSO or DMF suppressed reactivity due to poor catalyst solubility, while inert atmospheres hindered oxidation steps critical for aromatization. Gram-scale synthesis under these conditions achieved a 54% yield, confirming practical scalability.
Table 1: Solvent and Catalyst Optimization for Cu(OTf)₂/I₂-Catalyzed Synthesis
| Solvent | Catalyst | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Toluene | Cu(OTf)₂ (10 mol%) | I₂ (20 mol%) | 70 | 60 |
| DCE | Cu(OAc)₂ (20 mol%) | I₂ (20 mol%) | 50 | 42 |
| CH₃CN | Cu(OAc)₂ (20 mol%) | I₂ (20 mol%) | 50 | 36 |
Direct N-Alkylation of 2,4-Dimethylimidazole
Benzylation Under Basic Conditions
A robust alternative route involves the N-alkylation of 2,4-dimethylimidazole with benzyl bromide. Adapted from and, this method employs potassium carbonate (K₂CO₃) in DMF at 0–20°C, achieving near-quantitative yields (99%). The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the benzyl electrophile.
Key Steps :
-
Deprotonation : K₂CO₃ abstracts the acidic N–H proton (pKa ≈ 14 for imidazole), generating a nucleophilic imidazolide ion.
-
Alkylation : Benzyl bromide undergoes SN2 displacement, forming the N-benzylated product.
-
Workup : Partitioning between ethyl acetate and aqueous NaHCO₃ ensures facile isolation.
Surfactant-Mediated Aqueous Alkylation
Recent advances from demonstrate surfactant-assisted alkylation in aqueous NaOH, eliminating organic solvents. Using sodium dodecyl sulfate (SDS, 10 mol%), 2,4-dimethylimidazole reacts with benzyl bromide at room temperature, yielding 85–90% product within 2 hours. This green chemistry approach minimizes waste and simplifies purification.
Table 2: Comparison of Alkylation Methods
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| K₂CO₃/DMF | 0–20°C, anhydrous | 99 | 24 |
| SDS/NaOH (aq.) | RT, aerial | 90 | 2 |
Mechanistic Insights and Side Reactions
Regioselectivity in Alkylation
N-1 alkylation predominates due to the lower steric hindrance at the 1-position compared to the 3-position of imidazole. However, tautomerization may occur if the 2- and 4-positions bear electron-donating groups (e.g., methyl), as observed in for 2,6-dimethylbenzimidazole. Nuclear Overhauser effect (NOE) spectroscopy confirms exclusive N-1 substitution in this compound.
Byproduct Formation and Mitigation
Copper-catalyzed routes may generate homocoupled chalcone dimers or overoxidized species. Adding stoichiometric iodine (20 mol%) suppresses dimerization by intercepting radical intermediates. For alkylation methods, excess benzyl bromide (>1.5 equiv) minimizes di-alkylation at the 3-position.
Scalability and Industrial Relevance
Both catalytic and alkylation methods have been successfully scaled to gram quantities. The Cu(OTf)₂/I₂ system produces 754 mg of product from 1 g chalcone, while the K₂CO₃/DMF protocol achieves near-quantitative recovery at 10 g scale. Industrial adoption favors the aqueous SDS method due to lower catalyst costs and reduced environmental impact .
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-2,4-dimethyl-1H-imidazole and its derivatives?
A one-pot, two-step synthesis method is commonly employed, involving condensation of substituted benzylamines with carbonyl precursors under reflux in methanol or ethanol. For example, 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole was synthesized with an 83% yield using hydrazine hydrate and sodium cyanate . Key steps include:
Q. How can computational methods aid in predicting molecular properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level are widely used to optimize molecular geometries and predict electronic properties. For example, vibrational frequencies from IR spectra can be matched with computed values to confirm functional groups like N-H (3395 cm) and S-H (2634 cm) . Computational tools also assess aromaticity and charge distribution in the imidazole ring .
Q. What spectroscopic techniques are critical for purity assessment?
- -NMR : Detects proton environments (e.g., δ10.93 for N-H in benzimidazole) .
- HRMS : Validates molecular weight (e.g., m/z 260.25 for hydrazine carboxamide derivatives) .
- Elemental Analysis : Confirms purity (deviations < ±0.4% from theoretical values) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in imidazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS software enables precise determination of bond lengths, angles, and packing motifs. For instance, CCDC 1038591 reveals a planar imidazole ring with dihedral angles < 5° between substituents . Validation tools like ORTEP-3 ensure thermal ellipsoid accuracy and minimize R-factor discrepancies (< 0.05) .
Q. What strategies address contradictions in synthetic yields across studies?
Divergent yields (e.g., 83% vs. 85% for similar derivatives ) may arise from:
Q. How do structural modifications impact biological activity?
Introducing electron-withdrawing groups (e.g., Cl, NO) at the 2-position enhances binding to EGFR (IC < 1 µM) by increasing hydrophobic interactions. Docking studies (AutoDock Vina) show that 2-phenyl substituents improve fit into kinase active sites, as seen in compound 9c (ΔG = -9.2 kcal/mol) .
Methodological Recommendations
- For crystallography : Use SHELXL for refinement and PLATON for validation to detect twinning or disorder .
- For synthesis : Prioritize anhydrous solvents and inert atmospheres to minimize side reactions .
- For docking studies : Apply MM-PBSA to estimate binding free energies and validate poses with molecular dynamics (MD) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
